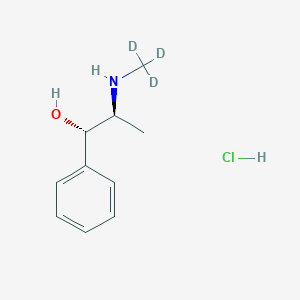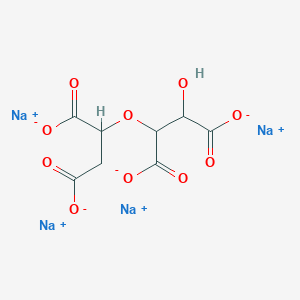
(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)
説明
“(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)” is a chemical compound commonly used in scientific research. It is often used as an internal standard for the quantification of Pseudoephedrine by GC- or LC-mass spectrometry .
Physical And Chemical Properties Analysis
“(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)” has a melting point of 185-188°C (lit.) . It is soluble in DMF (10 mg/ml), DMSO (3 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (5 mg/ml) . It is stored at -20°C .科学的研究の応用
Application in Environmental Science and Pollution Research
Summary of the Application
This compound has been used in the study of adsorbing Au (S2O3)23− using aminoguanidine as a trapping group from thiosulfate solutions . This is part of the research into thiosulfate gold leaching, a promising green cyanide-free gold extraction process .
Methods of Application or Experimental Procedures
The study prepared aminoguanidine-functionalized microspheres (AGMs) via a one-step reaction involving nucleophilic substitution between aminoguanidine hydrochloride and chloromethylated polystyrene microspheres . The structure and properties of AGMs were analyzed using scanning electron microscopy, Brunauer–Emmett–Teller analysis, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy . Experiments were designed to investigate the effects of pH, temperature, initial Au (I), and thiosulfate concentrations on the gold adsorption performance of AGMs .
Results or Outcomes Obtained
Results demonstrated that AGMs can efficiently adsorb Au (I) from thiosulfate solutions in a wide pH range . The adsorption process conforms to the pseudo-second-order kinetic model and Langmuir isotherm model, with a maximum capacity of 22.03 kg/t . Acidic thiourea is an effective desorbent, and after four adsorption–desorption cycles, the adsorption rate of Au (I) by AGMs is 78.63%, which shows AGMs have good cyclic application potential .
Application in Advanced X-Ray Imaging
Summary of the Application
This compound could potentially be used in the field of advanced x-ray imaging . Researchers have combined various x-ray imaging technologies to create multi-contrast images that can be used to detect threatening materials such as explosives in thousands of complicated scenarios . This new approach, which also leverages readily available machine learning procedures for materials classification, could be useful for security screening as well as applications in the life and physical sciences .
Methods of Application or Experimental Procedures
The new technique creates multi-contrast images by combining conventional x-ray attenuation data at various x-ray energies with x-ray phase information, which consists of refraction and dark-field channels . This method is particularly well suited to discriminating objects with very similar elemental composition .
Results or Outcomes Obtained
The researchers showed that the new approach was highly effective in accurately detecting and identifying explosives in almost 4,000 scans of threatening and non-threatening materials hidden inside bags or obscured by various types of objects . They achieved a near-perfect recall rate of 99.68%, with just one false negative, from the threat-bearing cases .
Application in Infrastructure Maintenance and Repair
Summary of the Application
This compound could potentially be used in the field of infrastructure maintenance and repair . Researchers have developed a new method for sealing cracks and fractures in rocks and bedrock using a 'concretion-forming resin’ . This innovative technique has applications in a wide range of industries, from tunnel construction to long-term underground storage of hazardous materials .
Methods of Application or Experimental Procedures
The researchers developed a “concretion-forming resin” based on the concretion-forming process seen in nature . The resin holds the ions needed to form calcite when water is introduced . Calcite forms impenetrable crystals in cracks and holes, reproducing the concretion formation process seen in nature, only much faster .
Results or Outcomes Obtained
The researchers demonstrated that the “concretion-forming resin” could effectively seal cracks and fractures in rocks and bedrock . This method could potentially be used to maintain and repair infrastructure, especially in earthquake-prone regions .
Safety And Hazards
特性
IUPAC Name |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-AAEBCVIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583991 | |
| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3) | |
CAS RN |
285979-73-9, 284665-25-4 | |
| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 285979-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)









